Cas no 61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%))
61490-69-5 structure
Product Name:(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
Numéro CAS:61490-69-5
Le MF:C20H16O4
Mégawatts:320.338645935059
CID:954592
PubChem ID:43676
Update Time:2025-06-10
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Propriétés chimiques et physiques
Nom et identifiant
-
- 7,8,9,10-TETRAHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE
- (7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-t etrol
- (7α,8β,9α,10α)-7,8,9
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- BENZO(a)PYRENE, 7,8,9,10-TETRAHYDRO-7-beta,8-alpha,9-beta,10-beta-TETRAHYDROXY-
- Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7-alpha,8-beta,9-alpha,10-alpha)-
- (7 alpha ,8 beta ,9 alpha ,10 alpha )-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- (+/-)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol
- 7/8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
- DTXSID801318272
- Tetrol II 2
- Benzo(a)pyrene-7-beta,8-alpha,9-beta,10-beta-tetraol
- 61490-69-5
- (7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%)
- (7alpha,8beta,9alpha,10alpha)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
- Benzo(a)pyrenetetrol II 2
- 7-alpha,8-beta,9-alpha,10-alpha-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
-
- Piscine à noyau: 1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
- La clé Inchi: KWFVZAJQUSRMCC-FYQPLNBISA-N
- Sourire: O[C@@H]1[C@@H]([C@H]([C@@H](C2C=C3C=CC4=CC=CC5C=CC(=C3C=54)C1=2)O)O)O
Propriétés calculées
- Qualité précise: 320.10485899g/mol
- Masse isotopique unique: 320.10485899g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 0
- Complexité: 496
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 80.9Ų
Propriétés expérimentales
- Dense: 1.6±0.1 g/cm3
- Point de fusion: >195°C (dec.)
- Point d'ébullition: 589.8±50.0 °C at 760 mmHg
- Point d'éclair: 283.2±24.7 °C
- Solubilité: DMSO (Slightly)
- Pression de vapeur: 0.0±1.7 mmHg at 25°C
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:-20°C Freezer
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | T310000-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90%) |
61490-69-5 | 0.5mg |
$ 150.00 | 2022-06-02 | ||
| TRC | T310000-5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$ 1453.00 | 2023-09-06 | ||
| TRC | T310000-.5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$187.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5 mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72856-5mg |
Benzo[a]pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-,(7R,8S,9S,10S)-rel- |
61490-69-5 | 5mg |
$1532.00 | 2024-04-19 |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Littérature connexe
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)) Produits connexes
- 61490-68-4(Benzoapyrenetetrol I 2)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot